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Compound of Interest

Compound Name: 4-Fluoropicolinimidamide

CAS No.: 1179533-74-4

Cat. No.: B13019582 Get Quote

Executive Summary & Chemical Identity
4-Fluoropicolinimidamide is a functionalized pyridine intermediate characterized by a highly

basic amidine group. Its solubility profile is strictly governed by its protonation state. In drug

development, it is almost exclusively handled as the Hydrochloride (HCl) salt to ensure stability

and aqueous solubility.

IUPAC Name: 4-Fluoro-2-pyridinecarboximidamide

Common Salt Form: Hydrochloride (1:1)[1]

CAS Number (HCl salt):Typically referenced as 1093386-45-8 or similar derivatives in patent

literature (e.g., Betrixaban synthesis).

Molecular Formula:

(Salt)

Key Application: Nucleophilic building block for anticoagulant synthesis (e.g., Betrixaban).

Physicochemical Profile & Solubility Mechanics
The Salt vs. Free Base Dichotomy
Understanding the form of your material is the single most critical factor in solubility.
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Feature
Hydrochloride Salt
(Standard)

Free Base (Reactive
Species)

State Crystalline Solid
Amorphous / Oil (often

unstable)

Water Solubility High (Ionic dipole interactions) Low (Precipitates at pH > 10)

DMSO Solubility Very High (>100 mg/mL) High

Stability Stable at RT (Desiccated) Prone to rapid hydrolysis

Solubility in DMSO (Dimethyl Sulfoxide)
Solubility Potential: High (> 50 mg/mL typically). Mechanism: DMSO is a polar aprotic solvent

that effectively solvates the cationic amidinium core (

) through strong dipole-dipole interactions without donating protons. Critical Risk
(Hygroscopicity): DMSO is highly hygroscopic. Absorbed atmospheric water will initiate
hydrolysis of the amidine to the amide (4-fluoropicolinamide), a "dead" impurity that terminates
synthesis chains.

Recommendation: Use anhydrous DMSO (≤ 50 ppm water) and store under argon/nitrogen.

Solubility in Water
Solubility Potential: pH-Dependent. Mechanism:

Acidic to Neutral (pH < 7): The amidine group (pKa ≈ 11-12) is fully protonated. The molecule

exists as a soluble cation.

Basic (pH > 10): The molecule deprotonates to the neutral free base. Aqueous solubility

drops drastically, leading to precipitation or oiling out. Hydrolysis Risk: In aqueous solution,

the amidine carbon is electrophilic. Water attacks this carbon, releasing ammonia and

forming the carboxylic acid/amide derivative. This reaction is base-catalyzed.

Visualization: Stability & Solubility Equilibrium
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The following diagram illustrates the critical equilibria governing the behavior of 4-
Fluoropicolinimidamide in solution.
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(Acidification)

Rapid (High pH)

Click to download full resolution via product page

Caption: Figure 1. Solubility and stability pathways. Note the high risk of irreversible hydrolysis

in basic aqueous conditions.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
(DMSO)
Objective: Create a 100 mM stock solution for biological assays or synthesis, minimizing

degradation.

Calculate Mass: For 10 mL of 100 mM stock (MW of HCl salt ≈ 175.59 g/mol ):

Solvent Prep: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm). If the bottle has

been opened previously, dry over 3Å molecular sieves for 24 hours.

Dissolution:

Weigh 175.6 mg of the HCl salt into a sterile, amber glass vial (protect from light).

Add 10 mL Anhydrous DMSO.

Vortex for 30-60 seconds. The salt should dissolve rapidly at room temperature.

Storage: Aliquot immediately into single-use vials (to avoid freeze-thaw cycles). Store at

-20°C.
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Shelf Life: 6 months at -20°C; <24 hours at Room Temp (due to hygroscopicity).

Protocol B: Aqueous Solubility Determination (Shake-
Flask)
Objective: Determine the thermodynamic solubility limit in aqueous buffer.

Buffer Selection: Prepare 0.1M Phosphate Buffer (pH 7.4) and 0.1M Carbonate Buffer (pH

10.0).

Saturation: Add excess solid (approx. 10 mg) to 1 mL of buffer in an HPLC vial.

Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).

Expected Result pH 7.4: High solubility (>10 mg/mL).

Expected Result pH 10.0: Low solubility (precipitation of free base).

Quantitative Data Summary
Solvent System

Predicted Solubility
(HCl Salt)

Predicted Solubility
(Free Base)

Stability Risk

Anhydrous DMSO High (>100 mg/mL) High (>50 mg/mL) Low (if dry)

Water (pH 2.0 - 6.0) High (>50 mg/mL) N/A (converts to salt) Low

PBS (pH 7.4)
Moderate-High (>10

mg/mL)
Moderate

Moderate (Hydrolysis

over days)

Basic Buffer (pH > 10) N/A (Deprotonates) Low (<1 mg/mL)
Critical (Rapid

Hydrolysis)

Ethanol Moderate High Low

Troubleshooting & Best Practices
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"Oiling Out" in Synthesis
Symptom: During aqueous workup, the product forms a sticky oil at the bottom of the flask.

Cause: The pH is too high, generating the free base which is insoluble in water but not

crystalline. Solution:

Acidify the aqueous layer to pH < 4 using 1N HCl.

The oil should redissolve as the cation.

Lyophilize (freeze-dry) to recover the solid HCl salt. Do not use heat to evaporate water, as

this accelerates hydrolysis.

HPLC Peak Splitting
Symptom: Two peaks appear in HPLC analysis of the stock solution. Cause: Hydrolysis has

occurred.[2] The second peak is likely 4-fluoropicolinamide. Verification: Check the mass

spectrum.

Parent (Amidine): M+1 ≈ 140 (Free base mass)

Impurity (Amide): M+1 ≈ 141 (Hydrolysis adds +1 Da mass unit shift: -NH +O).

References
PubChem.2-Pyridinecarboximidamide, 4-fluoro-, hydrochloride (1:1).[3] National Library of

Medicine. [1]

Zhang, P., et al.Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa
inhibitor. Bioorganic & Medicinal Chemistry Letters, 2009.

FDA Center for Drug Evaluation and Research.Betrixaban Chemistry Review. Application

Number 208383. (Contains stability data on related API salts).

O'Neil, M.J.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
(General reference for Amidine hydrolysis kinetics and salt solubility).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://apps.dtic.mil/sti/tr/pdf/ADA153144.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyridinecarboximidamide_-4-fluoro-_-hydrochloride-_1_1
https://pubchem.ncbi.nlm.nih.gov/compound/57415844
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13019582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Solubility & Stability of 4-
Fluoropicolinimidamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13019582#solubility-of-4-fluoropicolinimidamide-in-
dmso-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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